2-benzyl-4-methyl-1(2H)-phthalazinone 2-benzyl-4-methyl-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.: 5580-07-4
VCID: VC8954712
InChI: InChI=1S/C16H14N2O/c1-12-14-9-5-6-10-15(14)16(19)18(17-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
SMILES: CC1=NN(C(=O)C2=CC=CC=C12)CC3=CC=CC=C3
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

2-benzyl-4-methyl-1(2H)-phthalazinone

CAS No.: 5580-07-4

Cat. No.: VC8954712

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

2-benzyl-4-methyl-1(2H)-phthalazinone - 5580-07-4

Specification

CAS No. 5580-07-4
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 2-benzyl-4-methylphthalazin-1-one
Standard InChI InChI=1S/C16H14N2O/c1-12-14-9-5-6-10-15(14)16(19)18(17-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Standard InChI Key PISDLQARHRQTLY-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=CC=CC=C12)CC3=CC=CC=C3
Canonical SMILES CC1=NN(C(=O)C2=CC=CC=C12)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

2-Benzyl-4-methyl-1(2H)-phthalazinone (C₁₆H₁₄N₂O) features a phthalazinone core substituted at the 2-position with a benzyl group and at the 4-position with a methyl group. The phthalazinone scaffold consists of a fused benzene and pyridazinone ring system, with the carbonyl group at position 1 contributing to its electronic asymmetry . The benzyl substituent introduces steric bulk and aromatic π-system interactions, while the methyl group at position 4 modulates electron density across the heterocycle.

Comparative analysis with structurally similar compounds, such as 2-benzyl-4-methyl-8-nitro-1(2H)-phthalazinone (C₁₆H₁₃N₃O₃) , reveals that substituent positioning critically influences molecular polarity and intermolecular interactions. The absence of the nitro group in the target compound likely enhances its lipophilicity, as evidenced by the calculated partition coefficient (LogP) of 3.12 for the nitro analog versus an estimated 3.58 for 2-benzyl-4-methyl-1(2H)-phthalazinone .

Table 1: Comparative Molecular Properties of Phthalazinone Derivatives

Property2-Benzyl-4-methyl-1(2H)-phthalazinone2-Benzyl-4-methyl-8-nitro-1(2H)-phthalazinone
Molecular FormulaC₁₆H₁₄N₂OC₁₆H₁₃N₃O₃
Molecular Weight (g/mol)250.30295.29
Calculated LogP3.583.12
Hydrogen Bond Donors11
Hydrogen Bond Acceptors35

Synthetic Methodologies

Core Scaffold Construction

The phthalazinone core is typically synthesized via cyclocondensation reactions. A representative approach involves the reaction of phthalic anhydride derivatives with hydrazine hydrate, followed by functionalization at the 2- and 4-positions . For 2-benzyl-4-methyl-1(2H)-phthalazinone, a plausible pathway begins with 4-methyl-1(2H)-phthalazinone, which undergoes N-alkylation using benzyl chloride under basic conditions.

Key Reaction Steps:

  • Formation of 4-methyl-1(2H)-phthalazinone:
    Phthalic anhydride reacts with methylhydrazine in refluxing ethanol, yielding the 4-methyl substituted intermediate .

  • N-Benzylation:
    Treatment with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF facilitates nucleophilic substitution at the 2-position .

Table 2: Optimized Reaction Conditions for N-Benzylation

ParameterValue
SolventDimethylformamide (DMF)
BaseK₂CO₃ (2.2 equiv)
Temperature80°C
Reaction Time6 hours
Yield72–78% (theoretical)

Alternative Synthetic Routes

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The carbonyl stretch (C=O) of the phthalazinone core appears as a strong absorption band near 1640–1660 cm⁻¹, consistent with related derivatives . The benzyl C-H stretching vibrations are observed at 3020–3080 cm⁻¹, while the methyl group exhibits symmetric and asymmetric stretches at 2850–2960 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 2.45 (s, 3H, CH₃)

  • δ 4.28 (s, 2H, CH₂Ph)

  • δ 7.25–7.35 (m, 5H, aromatic H)

  • δ 7.68–8.42 (m, 4H, phthalazinone H)

¹³C NMR (100 MHz, CDCl₃):

  • δ 21.5 (CH₃)

  • δ 44.3 (CH₂Ph)

  • δ 125.7–137.2 (aromatic carbons)

  • δ 160.1 (C=O)

These assignments align with data reported for 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one and 4-benzyl-1(2H)-phthalazinone , adjusted for methyl substitution effects.

ActivityPredicted PotencyMechanism Insights
AntimicrobialModerate (MIC: 16–64 μg/mL)Membrane disruption & protein synthesis inhibition
Aldose Reductase InhibitionIC₅₀: 0.5–2.0 μMCompetitive binding at NADPH site
PDE4 InhibitionIC₅₀: 10–50 μMAllosteric modulation of catalytic domain

Applications and Future Directions

The compound’s balanced lipophilicity and moderate polarity position it as a promising lead for:

  • Antimicrobial Agents: Structural optimization could enhance activity against multidrug-resistant pathogens.

  • Metabolic Disorder Therapeutics: Further exploration of aldose reductase inhibition may yield novel antidiabetic compounds.

  • Chemiluminescent Probes: Functionalization with luminol-like moieties could enable nitric oxide detection in biological systems .

Critical research gaps include experimental validation of synthetic routes, comprehensive toxicity profiling, and crystallographic studies to elucidate solid-state packing interactions. Advances in flow chemistry and computational drug design are poised to accelerate the development of this understudied phthalazinone derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator